Vanillyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOXNGFMSCLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198074 | |
| Record name | Vanillyl alcohol | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |
| Record name | Vanillyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
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| Record name | Vanillyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Vanillyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
498-00-0 | |
| Record name | Vanillyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |
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| Record name | Vanillyl alcohol | |
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| Record name | Vanillyl alcohol | |
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| Record name | Vanillyl alcohol | |
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| Record name | Vanillyl alcohol | |
| Source | EPA DSSTox | |
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| Record name | 4-hydroxy-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |
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| Record name | VANILLYL ALCOHOL | |
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| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Biosynthesis and Sustainable Production Technologies of Vanillyl Alcohol
Elucidation of Natural Biosynthetic Pathways
Vanillyl alcohol, a significant aromatic compound, is synthesized through various natural pathways in both plants and microorganisms. These biosynthetic routes are intricate, involving specific enzymatic cascades and metabolic intermediates. Understanding these pathways is crucial for developing sustainable production technologies for this valuable compound.
Plant-Based Pathways and Enzymatic Cascades
In the plant kingdom, this compound is often found as a constituent of complex aromatic profiles. Its biosynthesis is closely linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.
In the vanilla orchid (Vanilla planifolia), the primary source of natural vanillin (B372448), this compound is a key component of the vanilla flavor profile. univr.it The biosynthesis of vanillin in V. planifolia begins with ferulic acid. researchgate.netacs.org An enzyme known as vanillin synthase (VpVAN) catalyzes the direct conversion of ferulic acid and its glucoside to vanillin and its glucoside, respectively. researchgate.netcore.ac.uk
Once vanillin is formed, it can be reduced to this compound. This reduction is catalyzed by an alcohol dehydrogenase. core.ac.ukgoogle.com The resulting this compound can then be glucosylated to form this compound glucoside. acs.orgcore.ac.uk This glucosylation step is a common detoxification and storage mechanism in plants. The interconversion between vanillin and this compound is a dynamic process within the metabolism of the vanilla pod. udel.edu
| Precursor | Enzyme | Product |
| Ferulic Acid | Vanillin Synthase (VpVAN) | Vanillin |
| Vanillin | Alcohol Dehydrogenase | This compound |
| This compound | Glucosyltransferase | This compound Glucoside |
Gastrodia elata Blume, a traditional oriental herbal medicine, contains this compound as one of its major bioactive components. nih.govnih.govsci-hub.senih.gov While the complete biosynthetic pathway in this orchid has not been fully elucidated, it is understood that this compound, along with gastrodin (B1674634) and other phenolic compounds, contributes to its therapeutic effects. nih.govnih.govfrontiersin.org The presence of this compound suggests a metabolic pathway capable of producing this compound, likely from precursors derived from the phenylpropanoid pathway, similar to other plants. researchgate.netresearchgate.net
This compound has been identified in various other plant species, indicating diverse biosynthetic capabilities.
Populus euphratica : This salt-tolerant tree species has been reported to contain this compound. nih.govnih.gov Its presence suggests that the metabolic pathways leading to its formation are active in this plant, likely as part of its adaptation to abiotic stress.
Capsicum annuum : In pepper plants, this compound is a precursor in the biosynthesis of capsiate, a non-pungent analogue of capsaicin (B1668287). researchgate.net The reduction of vanillin to this compound in this pathway is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme also involved in lignin (B12514952) synthesis. researchgate.net This highlights a specific enzymatic step for this compound production in Capsicum. The transformation of ferulic acid to vanillin is considered a limiting step in the synthesis of capsaicinoids in some cultivars. scielo.org.mx
Beta vulgaris : In beetroot, research has demonstrated the potential for producing this compound through genetic engineering. nih.gov By introducing the vanillin synthase (VpVAN) gene from Vanilla planifolia, transgenic hairy root cultures of B. vulgaris were able to synthesize vanillin-related compounds, including this compound, from endogenous ferulic acid. nih.gov
| Plant Species | Key Enzyme/Pathway Feature | Precursor |
| Populus euphratica | Presence of this compound reported. nih.gov | Phenylpropanoid pathway derivatives |
| Capsicum annuum | Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the reduction of vanillin. researchgate.net | Vanillin |
| Beta vulgaris (transgenic) | Heterologous expression of Vanillin Synthase (VpVAN). nih.gov | Ferulic Acid |
This compound can act as an intermediate in the broader metabolic network of vanillin biosynthesis. In some organisms and engineered pathways, the route to vanillin may proceed through this compound. For instance, a bi-enzymatic cascade has been developed where a cytochrome P450 monooxygenase converts a precursor to this compound, which is then oxidized to vanillin by a this compound oxidase (VAO). mdpi.comscispace.com This demonstrates the potential for this compound to be a pivotal, albeit transient, molecule in the production of vanillin. The reduction of vanillin to this compound is also a common detoxification mechanism in various organisms, which can then be re-oxidized to vanillin under different conditions. mdpi.com
Microbial Metabolic Routes to this compound
Microorganisms offer a promising alternative for the production of this compound through fermentation and biotransformation. Various bacteria and fungi possess the metabolic machinery to synthesize this compound from a range of precursors.
Many microorganisms that produce vanillin from substrates like ferulic acid, eugenol (B1671780), and isoeugenol (B1672232) can also produce this compound as a byproduct. mdpi.comdntb.gov.uaresearchgate.net This is often due to the presence of reductases that convert the aldehyde group of vanillin into an alcohol, a mechanism to reduce the toxicity of vanillin to the microbial cells. mdpi.comnih.gov For example, species of Pseudomonas, Bacillus, Amycolatopsis, and Streptomyces have been reported to produce vanillin from ferulic acid, and in these processes, the formation of this compound can occur. mdpi.comnih.gov
Engineered microbial systems have also been developed for the de novo biosynthesis of this compound from simple carbon sources like glucose. researchgate.netnih.govresearchgate.net These synthetic pathways often involve the heterologous expression of genes from different organisms to create a novel metabolic route. For instance, a pathway has been constructed in Escherichia coli that produces this compound from glucose via intermediates such as 3-dehydroshikimate and 4-hydroxybenzoate. nih.gov Coculture engineering, where different microbial strains are grown together to perform different steps of a pathway, has also been employed to improve the efficiency of this compound production. nih.gov
| Microbial Strategy | Precursor(s) | Key Enzyme(s)/Pathway | Organism Example(s) |
| Biotransformation | Ferulic Acid, Eugenol, Isoeugenol | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/lyase, Aldehyde Reductase | Pseudomonas, Bacillus, Amycolatopsis, Streptomyces |
| De Novo Biosynthesis | Glucose, Glycerol | 3-dehydroshikimate dehydratase, Catechol-O-methyltransferase, Carboxylic acid reductase | Engineered Escherichia coli |
| Bioreduction | Vanillin | NADPH-dependent reductase, Carbonyl reductase | Cystobasidium laryngis, Saccharomyces cerevisiae |
Heterologous Biosynthesis and Metabolic Engineering Strategies
The pursuit of sustainable and economically viable methods for producing valuable chemical compounds has driven significant advancements in metabolic engineering and synthetic biology. This compound, a flavoring agent and important chemical precursor, is a key target for such bio-based production strategies. By harnessing the metabolic machinery of model microorganisms, researchers are developing sophisticated methods for its heterologous biosynthesis, moving away from traditional plant extraction or chemical synthesis. These strategies involve the intricate design of artificial metabolic pathways and the meticulous selection and engineering of enzymes to create efficient microbial cell factories.
Genetic and Process Optimization for Titer Improvement
The enhancement of this compound production through microbial fermentation has been a significant area of research, with genetic and process engineering strategies playing a pivotal role in improving titers. Key areas of focus include the manipulation of gene expression, optimization of cofactor availability, innovative cultivation techniques, and the refinement of fermentation conditions.
S-Adenosylmethionine (SAM) Regeneration and Biosynthesis Enhancement
The final step in the biosynthesis of this compound from 3,4-DHBA is a methylation reaction that requires S-adenosylmethionine (SAM) as a methyl group donor. youtube.com The availability of SAM can be a limiting factor in achieving high product titers. nih.govresearchgate.net Research has shown that strategies aimed at enhancing the regeneration of SAM have a positive impact on the efficiency of this methylation step. researchgate.net Conversely, attempts to increase this compound production by strengthening the SAM biosynthesis pathway have been found to have a negative effect. researchgate.net This is potentially due to the accumulation of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, which can be toxic to the cells and inhibit methyltransferases. nih.govuni-freiburg.de Therefore, focusing on efficient SAM regeneration is a more effective strategy for improving the final titer of this compound. researchgate.net
| Strain Configuration | Titer (mg/L) in Shake Flasks | Titer (g/L) in Fed-Batch Fermentation |
| Monoculture | Low | Not reported |
| Coculture (Optimized Ratio) | 328.9 | Not reported |
| Coculture with aroE knockout | 559.4 | 3.89 |
Fed-Batch Fermentation and Bioreactor Optimization
To achieve high-density cell cultures and maximize product yield, fed-batch fermentation is a widely employed strategy in industrial biotechnology. researchgate.netdtu.dk This technique involves the controlled feeding of nutrients to the bioreactor during the fermentation process, which helps to avoid substrate inhibition and nutrient depletion. In the production of this compound using an optimized coculture system, fed-batch fermentation has been successfully implemented to scale up production. researchgate.net By carefully controlling the feeding strategy and other bioreactor parameters such as pH, temperature, and dissolved oxygen, a significant increase in the final product concentration can be achieved. mdpi.com For the coculture system engineered for this compound production, fed-batch fermentation resulted in a titer of 3.89 g/L, which represented the highest reported titer at the time of the study. researchgate.net
Bioconversion of Lignin-Derived Monomers and Other Substrates
Lignin, an abundant and renewable aromatic biopolymer, is a promising feedstock for the production of value-added chemicals, including this compound. researchgate.netmdpi.com The depolymerization of lignin yields a mixture of phenolic monomers that can be biologically funneled into single, valuable products. morressier.com This approach offers a sustainable alternative to petroleum-based chemical synthesis. nih.gov Various microorganisms have been identified and engineered for their ability to convert these lignin-derived monomers into vanillin and its precursor, this compound. nih.govnih.gov
Enzymatic Conversion of Ferulic Acid, Eugenol, Isoeugenol
The bioconversion of specific lignin-derived monomers and related compounds into this compound and vanillin has been extensively studied. researchgate.netnih.gov
Ferulic Acid: This compound, readily available from agricultural waste, is a well-established precursor for vanillin production. nih.govchemistryviews.org The biotransformation can proceed through a non-β-oxidative CoA-dependent pathway, which is considered the most efficient for vanillin production. researchgate.netresearchgate.net The process involves two key enzymes: feruloyl-CoA synthetase and enoyl-CoA hydratase/lyase. researchgate.net While the direct enzymatic conversion to this compound is less commonly reported, vanillin can be subsequently reduced to this compound by various microorganisms. nih.govnih.gov
Eugenol: A major component of clove oil, eugenol can be converted to coniferyl alcohol by this compound oxidase. core.ac.uknih.gov Coniferyl alcohol is an intermediate in the pathway that leads to ferulic acid and subsequently to vanillin. core.ac.uknih.gov A two-step enzymatic cascade has been developed to convert eugenol to vanillin, achieving a 60% conversion rate at a 50 mM concentration. nih.gov
Isoeugenol: This isomer of eugenol can be converted into vanillin through an epoxide-diol metabolic route. researchgate.net This pathway involves the formation of isoeugenol epoxide and isoeugenol diol, which can then yield vanillin and this compound. researchgate.net The bioconversion of isoeugenol to vanillin has been demonstrated using various microorganisms and enzymes, including lipoxygenase. researchgate.netnih.gov
| Substrate | Key Enzyme(s)/Pathway | Product(s) |
| Ferulic Acid | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/lyase | Vanillin, Vanillic Acid |
| Eugenol | This compound oxidase, Coniferyl alcohol dehydrogenase, Coniferyl aldehyde dehydrogenase | Coniferyl alcohol, Ferulic acid, Vanillin |
| Isoeugenol | Isoeugenol monooxygenase, Lipoxygenase | Isoeugenol epoxide, Isoeugenol diol, Vanillin, this compound |
Valorization of Lignin and Biomass Waste
The valorization of lignin and other lignocellulosic biomass waste represents a cornerstone of modern biorefinery concepts, aiming to convert low-value industrial side-streams into high-value chemicals. Lignin, the second most abundant terrestrial polymer after cellulose (B213188), is a complex aromatic biopolymer rich in phenolic subunits, making it an ideal renewable feedstock for aromatic compounds like this compound. mpg.denih.gov Historically, vast quantities of lignin produced by the pulp and paper industry have been combusted for energy recovery; however, its potential as a raw material for fine chemicals is increasingly being realized. nih.govpnnl.gov
The primary route from lignin to this compound involves the intermediate production of vanillin. Lignin's structure is composed of three main phenylpropanoid monomers: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov Vanillin, and by extension this compound, is derived from the guaiacyl subunit, which originates from coniferyl alcohol. nih.gov The conversion process typically begins with the depolymerization of the complex lignin structure to release these monomeric aromatic compounds. nih.govmdpi.com
Several methods are employed for this initial breakdown:
Thermo-chemical Processes : Techniques such as oxidative depolymerization are industrially established for producing vanillin from lignosulfonates, a by-product of sulfite (B76179) pulping. mdpi.com This process involves treating the lignin solution under specific temperature and pressure conditions with an oxidizing agent. nih.gov
Microbial Degradation : Certain microorganisms can biodegrade lignin, offering a more environmentally benign pathway. nih.gov These biological processes can release ferulic acid from the plant cell wall, which can then be biotransformed into vanillin. mdpi.com
Once vanillin is obtained from lignin, it serves as a direct precursor for the synthesis of this compound through reduction, a process detailed in subsequent sections. sciencemadness.org This two-step conversion (lignin → vanillin → this compound) is a key strategy in creating a sustainable production pipeline, transforming abundant agricultural and forestry waste into a valuable chemical. sciencemadness.orgethanolproducer.com
Chemical Synthesis Methodologies
Catalytic Reduction of Vanillin
The most direct and widely used chemical method for synthesizing this compound is the catalytic reduction of its corresponding aldehyde, vanillin. udel.edu This reaction involves the conversion of the aldehyde functional group (-CHO) in vanillin to a primary alcohol group (-CH₂OH).
A common and effective laboratory-scale method utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent. sciencemadness.orgudel.edu This process is typically carried out in an aqueous or alcoholic solution. sciencemadness.org The hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of vanillin's aldehyde group, leading to the formation of this compound after an acidic workup to neutralize excess reagent and protonate the resulting alkoxide. wordpress.com
For industrial-scale and greener applications, catalytic hydrogenation is preferred. This method employs molecular hydrogen (H₂) and a heterogeneous catalyst. Various metal catalysts have been shown to be highly effective, offering high conversion rates and selectivity under mild conditions. The performance often follows the order of Pd/C > Pt/C > Au/C. csic.es These catalysts are typically supported on materials like activated carbon, which can be derived from sustainable sources such as food waste. csic.es The reaction is praised for its high atom economy and the reusability of the catalyst, which aligns with green chemistry principles. wordpress.comcsic.es
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Pressure | Reaction Time | Vanillin Conversion (%) | This compound Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | - | Ethanol (B145695) / 1M NaOH | Room Temp (cooled with ice bath) | Atmospheric | ~15-30 min | Full Conversion Reported | Not specified, but is the primary product | sciencemadness.orgudel.edu |
| Pd/C (Palladium on Carbon) | H₂ | Aqueous | 30 | 0.7 MPa | 90 min | >99 | >99 | csic.es |
| Pt/C (Platinum on Carbon) | H₂ | Aqueous | 30 | 0.7 MPa | 90 min | ~90 | ~90 | csic.es |
| Au/C (Gold on Carbon) | H₂ | Aqueous | 30 | 0.7 MPa | 90 min | ~60 | ~60 | csic.es |
Oxidative Transformations for Industrial Precursors
While the direct synthesis of this compound is a reduction process, oxidative transformations are critical in the initial stages of converting industrial precursors, particularly lignin, into the necessary intermediates like vanillin. nih.gov The term "oxidative transformations for industrial precursors" in the context of this compound synthesis primarily refers to the oxidative depolymerization of lignin.
Lignin valorization often employs oxidative methods to break the complex ether and carbon-carbon bonds within the polymer, releasing smaller, valuable aromatic monomers. nih.gov Heterogeneous catalysis is a key technology in this area, utilizing various catalysts to facilitate the conversion. For example, cobalt-based catalysts have been used with hydrogen peroxide (H₂O₂) as a green oxidant to convert lignin model compounds, demonstrating high selectivity for vanillin. nih.gov The vanillin produced from this oxidative step is then isolated and subsequently reduced to this compound as described previously.
Similarly, aerobic oxidation, which uses air or oxygen as the oxidant, is another promising route. Copper complexes and cobalt oxide (Co₃O₄) nanoparticles have been developed as effective catalysts for the selective oxidation of lignin-derived model compounds to their corresponding aldehydes. rsc.orgrsc.org These processes are advantageous as they use a readily available and inexpensive oxidant. The resulting vanillin is the key industrial precursor that feeds into the final reductive step to produce this compound.
Sustainable Production Paradigms
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Several of the 12 Principles of Green Chemistry are directly applicable to modern this compound production:
Prevention : By using highly selective catalysts in both the oxidative depolymerization of lignin and the reduction of vanillin, the formation of unwanted by-products and waste is minimized. csic.es
Atom Economy : Catalytic hydrogenation of vanillin to this compound has a very high atom economy, as it incorporates all atoms from the hydrogen molecule into the final product. wordpress.comyale.edu
Use of Renewable Feedstocks : The use of lignin and biomass waste as the primary raw material is a prime example of this principle, shifting reliance from depleting petrochemical sources to abundant and renewable ones. pnnl.govsciencemadness.orgyale.edu
Reduce Derivatives : Direct catalytic conversion of lignin-derived intermediates to this compound avoids complex protection/deprotection steps that would generate additional waste. yale.edu
Catalysis : The use of selective catalytic reagents (like Pd/C) is superior to stoichiometric reagents (like NaBH₄), as catalysts are required in smaller amounts and can often be recycled. wordpress.comyale.edu
Safer Solvents and Auxiliaries : A significant focus is placed on replacing hazardous organic solvents with benign alternatives such as water, ethanol, or advanced green solvents like deep eutectic solvents. yale.edualcohols.co.uk
Eco-Friendly Solvents and Reusable Catalytic Systems (e.g., Deep Eutectic Solvents)
A key area of innovation in the sustainable production of this compound is the development of eco-friendly reaction media and robust, reusable catalysts. Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and health risks. frontiersin.org Consequently, research has focused on greener alternatives. Water is an ideal green solvent for many of these reactions, particularly in the catalytic oxidation of lignin model compounds and the reduction of vanillin. researchgate.netkmutnb.ac.th
Deep Eutectic Solvents (DES) have emerged as a particularly promising class of green solvents. nih.gov DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), such as choline (B1196258) chloride and lactic acid, which form a eutectic mixture with a melting point much lower than the individual components. nih.govrsc.org These solvents are often biodegradable, non-toxic, have low volatility, and can be derived from natural sources (Natural Deep Eutectic Solvents or NADES). frontiersin.org Their tunable properties make them highly effective media for both enzymatic and chemical catalytic reactions. nih.govrsc.org
Pharmacological and Biological Activities of Vanillyl Alcohol: Mechanisms and Applications
Anti-Oxidative Mechanisms
Vanillyl alcohol (VA) demonstrates notable anti-oxidative properties through various mechanisms, including the direct scavenging of harmful free radicals, modulation of the cellular environment to enhance defense against oxidative stress, and prevention of oxidative damage to lipids.
Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to directly interact with and neutralize various reactive oxygen species. In studies using MPP+-treated dopaminergic MN9D cells, a model for Parkinson's disease research, this compound effectively attenuated the elevation of intracellular ROS levels. targetmol.comsemanticscholar.org This neuroprotective effect is partly attributed to its ability to relieve oxidative stress by scavenging these damaging molecules. semanticscholar.orgselleckchem.com
| Type of ROS/Assay | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Intracellular ROS | MPP+-induced MN9D dopaminergic cells | Attenuation of elevated ROS levels | targetmol.comsemanticscholar.org |
| Peroxyl Radicals | Crocin bleaching assay | ~46% inhibition | researchgate.net |
Modulation of Cellular Redox Homeostasis
Beyond direct scavenging, this compound helps maintain cellular redox balance by influencing key components of the cell's apoptotic machinery, which is closely linked to oxidative stress. In MPP+-induced MN9D dopaminergic cells, this compound treatment was found to modulate the expression of Bcl-2 family proteins. targetmol.comsemanticscholar.org Specifically, it decreased the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.org This action results in a decreased Bax/Bcl-2 ratio, a critical determinant of cell survival or death in response to oxidative insults. targetmol.comsemanticscholar.org By shifting this balance towards cell survival, this compound helps to preserve cellular integrity in the face of oxidative stress. semanticscholar.org This modulation of apoptotic pathways is a significant mechanism through which it contributes to maintaining cellular redox homeostasis. semanticscholar.orgselleckchem.com
| Marker | Model/System | Effect of this compound | Reference |
|---|---|---|---|
| Bax (Pro-apoptotic) | MPP+-induced MN9D dopaminergic cells | Decreased expression | semanticscholar.org |
| Bcl-2 (Anti-apoptotic) | MPP+-induced MN9D dopaminergic cells | Increased expression | semanticscholar.org |
| Bax/Bcl-2 Ratio | MPP+-induced MN9D dopaminergic cells | Decreased ratio | targetmol.comsemanticscholar.org |
Inhibition of Lipid Peroxidation
This compound has demonstrated a protective effect against lipid peroxidation, the process by which oxidants damage lipids, leading to cellular membrane damage and the formation of cytotoxic byproducts. In an in vitro study using rat brain homogenates, this compound showed a suppressive effect on lipid peroxidation induced by ferric chloride. selleckchem.com This inhibition of lipid peroxidation is a crucial aspect of its antioxidant activity, as it helps to maintain the structural and functional integrity of cell membranes, preventing the propagation of oxidative damage throughout the cell. selleckchem.com
Anti-Inflammatory Effects
This compound exerts significant anti-inflammatory effects, as demonstrated in various experimental models. Its activity involves the reduction of inflammatory mediators and the modulation of vascular processes associated with inflammation.
Attenuation of Inflammatory Responses in Cellular and In Vivo Models
The anti-inflammatory properties of this compound have been confirmed in established in vivo models of inflammation. In the carrageenan-induced air pouch model in mice, administration of this compound directly into the pouch led to a significant decrease in key inflammatory markers. nih.govmedchemexpress.com Specifically, it reduced the total number of polymorphonuclear leukocytes migrating to the site of inflammation and lowered the level of nitrites, which are indicative of nitric oxide production, a key inflammatory mediator. medchemexpress.com While this compound did not show a significant effect on the viability of RAW264.7 macrophage cells at concentrations up to 0.5 mM, its in vivo effects point towards a potent ability to modulate the inflammatory cascade. medchemexpress.com
Impact on Vascular Permeability and Exudate Volume
A hallmark of acute inflammation is the increase in vascular permeability, leading to fluid leakage from blood vessels into the surrounding tissue (exudate formation). This compound has been shown to directly counteract this process. In the acetic acid-induced vascular permeability test in mice, oral administration of this compound resulted in a dose-dependent inhibition of permeability. nih.govmedchemexpress.com
Furthermore, in the carrageenan-induced air pouch model, this compound administration effectively decreased the volume of inflammatory exudate that accumulated in the pouch. medchemexpress.com This reduction in exudate volume, coupled with its ability to inhibit vascular permeability, underscores this compound's role in controlling the vascular events that drive acute inflammatory responses. nih.gov
| Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Carrageenan-Induced Air Pouch (Mice) | Exudate Volume | Decreased | medchemexpress.com |
| Polymorphonuclear Leukocyte Count | Decreased | medchemexpress.com | |
| Nitrite Level | Decreased | medchemexpress.com | |
| Acetic Acid-Induced Vascular Permeability (Mice) | Vascular Permeability (at 3 mg/kg) | 13.7% inhibition | medchemexpress.com |
| Vascular Permeability (at 10 mg/kg) | 28.3% inhibition | medchemexpress.com | |
| Vascular Permeability (at 30 mg/kg) | 34.2% inhibition | medchemexpress.com |
Interplay with Oxidative Stress Pathways
This compound demonstrates significant interaction with oxidative stress pathways, primarily by mitigating the damaging effects of reactive oxygen species (ROS). mdpi.comresearchgate.netnih.gov Oxidative stress is a state of imbalance between the production of free radicals and the body's ability to counteract their harmful effects, and it is a key player in the neurodegeneration associated with conditions like Parkinson's disease. mdpi.comresearchgate.netnih.gov Research has shown that this compound can effectively attenuate the elevation of ROS levels. mdpi.comresearchgate.netnih.govtargetmol.com This antioxidant activity is a major component of its protective action against cytotoxicity in dopaminergic cells. mdpi.comnih.gov By relieving oxidative stress, this compound helps to modulate the apoptotic process, suggesting its potential as a therapeutic candidate for neurodegenerative diseases. mdpi.comresearchgate.netnih.gov
Neuroprotective Potentials
This compound exhibits notable neuroprotective properties, which are closely linked to its antioxidant and anti-apoptotic activities. mdpi.comtargetmol.com The compound has been found to effectively inhibit cytotoxicity and improve cell viability in dopaminergic cells exposed to neurotoxins. researchgate.netnih.govtargetmol.com These protective effects underscore its potential for application in the context of neurodegenerative disorders where neuronal cell death is a primary pathological feature. mdpi.comnih.gov
The neuroprotective capacity of this compound has been specifically demonstrated in in vitro models of Parkinson's disease that use the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). mdpi.comnih.gov MPP+ induces a syndrome that closely resembles Parkinson's disease in cellular models by selectively damaging dopaminergic neurons. mdpi.comresearchgate.net
In studies using MPP+-treated MN9D dopaminergic cells, this compound was found to effectively inhibit cytotoxicity and improve cell viability in a dose-dependent manner. mdpi.comresearchgate.netnih.gov This protective action is attributed to its ability to suppress oxidative stress and modulate the apoptotic cascade, which are considered pivotal in the neurodegeneration process. mdpi.comresearchgate.net By countering the toxic effects of MPP+, this compound helps to preserve the health of dopaminergic neurons. mdpi.comnih.gov
A significant aspect of this compound's neuroprotective effect is its ability to inhibit apoptosis, or programmed cell death. mdpi.com The activation of the apoptotic cascade is a critical factor in the loss of dopaminergic neurons seen in neurodegenerative diseases. mdpi.comresearchgate.net this compound intervenes in this process by modulating key elements of the apoptotic signaling pathway. mdpi.comnih.govselleckchem.com
This compound has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.com It shifts the balance between pro-apoptotic and anti-apoptotic members of this family towards cell survival. mdpi.com Specifically, in MPP+-induced neurotoxicity models, treatment with this compound significantly reduced the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. mdpi.com This action effectively decreases the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity, thereby promoting cell survival. mdpi.comresearchgate.netnih.govtargetmol.comselleckchem.com
| Treatment | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio |
|---|---|---|---|
| Control | Normal | Normal | Baseline |
| MPP+ (25 µM) | Increased | Decreased | Increased |
| MPP+ + this compound | Significantly Reduced (Dose-dependent) | Significantly Increased (Dose-dependent) | Decreased |
Another hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), an event typically executed by caspases. mdpi.com this compound has been demonstrated to effectively attenuate MPP+-induced PARP cleavage. mdpi.comnih.govtargetmol.com In studies, MPP+ treatment significantly increased PARP proteolysis, while co-treatment with this compound led to a dose-dependent decrease in the level of cleaved PARP. mdpi.com For instance, following treatment with 25 µM MPP+, PARP proteolysis increased significantly, whereas this compound treatment at concentrations of 1, 10, and 20 µM dose-dependently decreased the levels of cleaved PARP. mdpi.com This inhibition of a downstream apoptotic signaling event indicates that this compound's protective effect is associated with the modulation of the execution phase of apoptosis. mdpi.com
| This compound Concentration (µM) | Level of Cleaved PARP (% of MPP+ treated) |
|---|---|
| 0 (MPP+ only) | ~251% |
| 1 | ~246% |
| 10 | ~196% |
| 20 | ~143% |
The neuroprotective action of this compound is due, in part, to its inhibition of the mitochondrial apoptotic pathway. mdpi.com The regulation of Bcl-2 family proteins at the mitochondrial membrane is a critical step in this cascade. mdpi.com By decreasing the Bax/Bcl-2 ratio, this compound helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. mdpi.comselleckchem.com This modulation of mitochondria-mediated downstream molecular events, including the subsequent activation of caspases and PARP cleavage, is fundamental to its ability to protect dopaminergic neurons from toxin-induced apoptosis. mdpi.com
Amelioration of Oxidative Stress in Neuronal Cells
This compound has demonstrated significant potential in mitigating oxidative stress within neuronal cells, a key factor in neurodegeneration. Research indicates that this compound can effectively protect dopaminergic MN9D cells, a cell line used in Parkinson's disease research, from cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺). mdpi.comresearchgate.net The protective mechanisms involve the attenuation of elevated reactive oxygen species (ROS) levels. mdpi.comresearchgate.net Studies have shown that in neuronal cells exposed to MPP⁺, treatment with this compound leads to a dose-dependent decrease in ROS, indicating its potent antioxidant capabilities within a cellular environment. mdpi.com This reduction in oxidative stress is a critical component of its neuroprotective effects. mdpi.com
The anti-oxidative properties of this compound are central to its protective action against MPP⁺-induced damage in dopaminergic cells. mdpi.com By scavenging free radicals, this compound helps to preserve cellular integrity and function. researchgate.net Further investigations have explored its antioxidant activity through various assays, confirming its ability to inhibit peroxyl radicals. researchgate.net This capacity to counteract oxidative damage suggests that this compound plays a major role in protecting neuronal cells from the harmful effects of oxidative stress. mdpi.com
Relevance to Neurodegenerative Disease Research (e.g., Parkinson's Disease)
The neuroprotective activities of this compound, particularly its ability to combat oxidative stress and apoptosis, make it a compound of significant interest in neurodegenerative disease research, especially for Parkinson's disease (PD). mdpi.com Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, and oxidative stress is a pivotal player in this neurodegenerative process. researchgate.net this compound has been studied in a classic in vitro model for PD, where it was found to inhibit cytotoxicity and improve cell viability in MPP⁺-treated MN9D dopaminergic cells. mdpi.comresearchgate.net
The underlying mechanisms of its neuroprotective action involve the modulation of key apoptotic processes. mdpi.com this compound has been shown to decrease the Bax/Bcl-2 ratio and inhibit poly (ADP-ribose) polymerase (PARP) proteolysis in MPP⁺-induced neurotoxicity. mdpi.comresearchgate.net By inhibiting the mitochondrial apoptotic pathway and downstream signaling events, this compound effectively protects dopaminergic cells against apoptosis. mdpi.com These findings suggest that the anti-oxidative and anti-apoptotic properties of this compound are crucial for its protective effects against the type of neuronal damage seen in Parkinson's disease. mdpi.com Consequently, this compound is considered a potential candidate for the development of treatments for neurodegenerative diseases like Parkinson's. mdpi.comresearchgate.net
| Effect of this compound on MPP⁺-Induced Neurotoxicity in MN9D Cells | Observation | Reference |
| Cell Viability | Effectively inhibited cytotoxicity and improved cell viability. | mdpi.comresearchgate.net |
| Reactive Oxygen Species (ROS) | Attenuated the elevation of ROS levels. | mdpi.comresearchgate.net |
| Apoptotic Markers | Decreased the Bax/Bcl-2 ratio. | mdpi.comresearchgate.net |
| Apoptotic Pathway | Attenuated MPP⁺-induced PARP cleavage in a dose-dependent manner. | mdpi.com |
Antimicrobial Spectrum and Modes of Action
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
This compound exhibits notable antimicrobial properties, demonstrating efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nanoaxisllc.com Its activity has been specifically reported against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nanoaxisllc.com This broad-spectrum potential makes it a candidate for applications such as a natural food preservative. nanoaxisllc.com While this compound shows toxicity towards bacterial strains, in vivo models suggest it is not toxic to humans. nanoaxisllc.com
Antifungal Activities
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. biochemjournal.com Research has shown its efficacy against the fungus Alternaria alternata, with a significant zone of inhibition observed in tests. biochemjournal.com Another study highlighted its antifungal activity against Rhizopus oryzae, establishing minimum inhibitory and fungicidal concentrations at 1 mM and 2 mM, respectively. researchgate.net The hydroxyl group in this compound may allow for better penetration into fungal cell walls, potentially due to higher lipophilicity compared to related compounds like vanillic acid. biochemjournal.com
Investigation of Synergistic Antimicrobial Effects with Other Compounds (e.g., Eugenol)
A significant aspect of this compound's antimicrobial potential lies in its synergistic effects when combined with other compounds. nanoaxisllc.com It has been shown to have synergic effects with eugenol (B1671780), a major component of clove oil known for its own potent antimicrobial properties. nanoaxisllc.com Eugenol itself has been studied for its synergistic interactions with antibiotics against Gram-negative bacteria, where it can damage the bacterial membrane, thereby enhancing the efficacy of other agents. nih.govresearchgate.net This membrane-damaging characteristic of eugenol could complement the activity of this compound, leading to a more potent combined antimicrobial effect. nanoaxisllc.comnih.gov
Anti-Nociceptive and Analgesic Research
This compound has demonstrated notable anti-nociceptive and analgesic properties in preclinical studies. This activity is attributed to its interaction with key components of the body's pain signaling pathways. Research has focused on its ability to modulate pain perception and its interaction with specific ion channels involved in nociception.
This compound's analgesic effects are linked to its influence on pain perception pathways. Studies have shown its effectiveness in models of visceral pain. For instance, in the acetic acid-induced writhing test in mice, a standard model for screening analgesic drugs, this compound has been shown to possess anti-nociceptive activity nih.gov. This test induces a pain-like response, and the reduction in this behavior by a compound is indicative of its analgesic potential. The mechanism is thought to involve the modulation of pathways that sense and transmit noxious stimuli from the viscera to the central nervous system. Further research into its derivatives has also explored analgesic activities linked to effects on specific receptors involved in pain transmission researchgate.net.
A significant mechanism underlying the anti-nociceptive effects of this compound is its interaction with Transient Receptor Potential (TRP) channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a crucial ion channel involved in the detection and transduction of noxious stimuli, including heat and certain chemical irritants like capsaicin (B1668287).
This compound, which contains a vanillyl chemical group similar to capsaicin, has been found to directly affect TRPV1 activities. Research using cells engineered to express mouse TRPV1 (mTRPV1) has shown that this compound can dose-dependently increase the intracellular concentration of calcium ions ([Ca2+]i) frontiersin.org. This influx of calcium is a hallmark of TRPV1 channel activation. Studies have confirmed that this compound interacts with the capsaicin-binding pocket of the mTRPV1 channel frontiersin.org. The importance of this interaction is highlighted by findings that mutations at the capsaicin-sensing sites on the TRPV1 receptor diminish the cellular response to this compound frontiersin.org. This indicates that this compound's modulation of pain is, at least in part, mediated through its direct interaction with the TRPV1 receptor, mimicking some of the actions of other known vanilloid compounds.
| Experimental Model | Compound | Observed Effect | Receptor/Channel |
| Acetic acid-induced writhing test (mice) | This compound | Anti-nociceptive activity | - |
| HEK 293 cells expressing mTRPV1 | This compound | Increased intracellular Ca2+ | TRPV1 |
| Capsaicin-induced pain model | This compound | Analgesic activity | TRPV1 |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. This compound has been investigated for its potential to inhibit this process.
The anti-angiogenic properties of this compound have been demonstrated in the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation. In this model, fertilized chicken eggs are used to observe the growth of the vascular membrane (the CAM). When treated with this compound, a significant inhibition of angiogenesis was observed nih.gov. This suggests that this compound can interfere with the signaling cascade that leads to the sprouting and formation of new capillaries. Another study also utilized the CAM assay to examine the effects of this compound, noting that while an inhibitory effect on the formation of minor blood vessels was observed, it was marginal and not dependent on the dose administered acs.org. Despite some variation in the extent of the effect, the CAM model provides evidence for the anti-angiogenic potential of this compound nih.govacs.org.
| Experimental Model | Compound | Key Finding |
| Chick Chorioallantoic Membrane (CAM) Assay | This compound | Significant inhibition of angiogenesis nih.gov |
| Chick Chorioallantoic Membrane (CAM) Assay | This compound | Marginal, non-dose-dependent inhibition of minor blood vessel formation acs.org |
Anticonvulsive and Anti-Seizure Properties
This compound, a major bioactive component of the traditional Chinese herb Gastrodia elata Blume, has been studied for its neurological effects, including its potential to counteract seizures nih.govnih.gov. Gastrodia elata has a history of use in treating convulsive disorders nih.gov.
Research has specifically demonstrated the anticonvulsive activity of this compound in a rat model where seizures are induced by the intracortical injection of ferric chloride nih.gov. Ferric chloride is known to induce epileptic seizures and increase lipid peroxidation, a marker of oxidative stress frontiersin.orgnih.gov.
In this model, pretreatment with this compound significantly inhibited seizure behaviors, such as "wet dog shakes" (WDS) nih.gov. Furthermore, it reduced the increased levels of lipid peroxides in the cerebral cortex that were caused by the ferric chloride injection nih.gov. These findings suggest that this compound possesses both anticonvulsive and suppressive effects on seizure activity and associated oxidative damage nih.gov. The free radical scavenging activities of this compound are believed to be a contributing factor to its anticonvulsive properties, suggesting that its antioxidant effects may play a key role in its neuroprotective action against seizures nih.govnih.gov.
| Seizure Model | Compound | Behavioral Outcome | Biochemical Outcome |
| Ferric Chloride-Induced Seizures (Rats) | This compound | Significant inhibition of "wet dog shakes" (WDS) nih.gov | Significant inhibition of lipid peroxide levels in the cerebral cortex nih.gov |
| Ferric Chloride-Induced Seizures (Rats) | This compound | Reduced luminol (B1675438) and lucigenin (B191737) chemiluminescence in peripheral blood nih.gov | - |
Underlying Antioxidant Mechanisms in Seizure Suppression
This compound has demonstrated neuroprotective effects that are relevant to the suppression of seizures, primarily through its antioxidant activities. Research indicates that the compound's ability to mitigate oxidative stress is a key mechanism in its potential anticonvulsant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is increasingly recognized as a significant factor in the pathophysiology of epilepsy and seizures.
Studies have shown that this compound can directly address the molecular drivers of oxidative stress. One of the primary mechanisms is the attenuation of elevated ROS levels. By scavenging these free radicals, this compound helps to protect neuronal cells from oxidative damage that can lead to hyperexcitability and seizure activity. This reduction in ROS is crucial for maintaining cellular integrity and function within the central nervous system.
Furthermore, this compound has been observed to reduce lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. This action helps to preserve the structure and function of neuronal membranes, which is vital for normal electrical signaling in the brain.
In addition to these direct antioxidant actions, this compound influences apoptotic (cell death) pathways that are often triggered by oxidative stress. It has been found to decrease the Bax/Bcl-2 ratio, a key indicator of apoptosis. A lower ratio signifies a shift towards cell survival. By modulating this pathway, this compound provides further protection to neuronal cells against the damage that can precipitate or result from seizure events. These findings suggest that the antioxidant and anti-apoptotic properties of this compound are central to its neuroprotective potential in the context of seizure suppression.
Table 1: Antioxidant Mechanisms of this compound in Neuroprotection
| Molecular Target/Process | Observed Effect of this compound | Therapeutic Implication |
|---|---|---|
| Reactive Oxygen Species (ROS) | Attenuation of elevated levels | Reduces direct oxidative damage to neurons |
| Lipid Peroxidation | Reduction in brain homogenates | Protects neuronal cell membrane integrity |
| Bax/Bcl-2 Ratio | Decrease | Inhibits the mitochondrial apoptotic pathway, promoting cell survival |
| Poly (ADP-ribose) polymerase (PARP) | Attenuation of cleavage | Inhibits downstream apoptotic signaling |
Therapeutic Potential in Diverse Disease Models
Exploratory Studies in Smoking Cessation
Based on currently available scientific literature, there are no significant exploratory studies investigating the direct application of this compound in smoking cessation. The primary pharmacological agents explored for nicotine (B1678760) dependence act on nicotinic acetylcholine (B1216132) receptors in the brain. While there is extensive research on the co-use of alcohol and nicotine and the application of certain drugs to treat both dependencies, this compound has not been a subject of this research area. Therefore, its therapeutic potential in this specific context remains unexplored and unsubstantiated by current research findings.
Emerging Research in Anti-Cancer Modalities (predominantly vanillin (B372448) derivatives)
Emerging research has highlighted the potential of vanillin and its derivatives as anti-cancer agents, although the efficacy varies significantly between the different related compounds. Studies comparing this compound with its more widely studied counterpart, vanillin, have provided insights into the structural requirements for anti-cancer activity.
Research on human lung cancer cells demonstrated that while vanillin could effectively inhibit cell migration, this compound had only a marginal effect. nih.gov At the highest tested concentration (4 mM), this compound showed a mere 8% inhibition of cell migration, compared to the dose-dependent and significantly more potent inhibition by vanillin. nih.gov This suggests that the aldehyde functional group present in vanillin is important for this specific anti-metastatic activity. nih.gov
Despite the limited direct anti-cancer activity observed for this compound itself, extensive research into vanillin provides a strong rationale for the continued investigation of this class of compounds. Vanillin has been shown to possess chemopreventive properties and to act against various cancer types through multiple mechanisms. nih.govucsf.edu It has demonstrated the ability to suppress cancer cell migration and invasion, inhibit key signaling pathways, and reduce tumor growth in various models. nih.govucsf.edunih.gov For instance, vanillin has been found to inhibit the proliferation of glioblastoma, melanoma, and lung cancer cells. nih.govucsf.edunih.gov The mechanisms underlying these effects are diverse and include the inhibition of the PI3K/Akt pathway, suppression of NF-κB activation, and the downregulation of cancer stem cell markers like CD133 and ALDH1A1. nih.govnih.govnih.gov
This body of research on vanillin underscores the potential of vanilloid compounds in oncology, even if direct studies on this compound are less promising. The findings suggest that while this compound may not be a primary candidate, it remains a part of an important chemical family for the development of future anti-cancer modalities.
Table 2: Anti-Cancer Research Findings for Vanillin Derivatives
| Compound | Cancer Model / Cell Line | Observed Effect | Underlying Mechanism |
|---|---|---|---|
| This compound | Human Lung Cancer Cells | Marginal inhibition of cell migration (~8% at 4 mM) nih.gov | Not specified; significantly weaker than vanillin nih.gov |
| Vanillin | Human Lung Cancer Cells (HGF-induced) | Inhibition of cell migration nih.gov | Selective inhibition of Akt phosphorylation nih.gov |
| Vanillin | Mouse Melanoma (B16F10 cells) | Reduced tumor size and cell viability nih.gov | Suppression of NF-κB expression nih.gov |
| Vanillin | Non-Small Cell Lung Cancer (NCI-H460) | Suppression of spheroid and colony formation nih.gov | Induction of Akt-proteasomal degradation; downregulation of CSC markers (CD133, ALDH1A1) nih.gov |
| Vanillin | Glioblastoma (LN229 cells) | Inhibition of cell proliferation and colony formation ucsf.edu | Restriction of cell migratory capacity ucsf.edu |
| Vanillin | Hepatocellular Carcinoma (HepG2) & Neuroblastoma (SH-SY5Y) | Inhibition of proliferation; induction of apoptosis wikipedia.org | Interaction with CAMK4; reduction of ROS production wikipedia.org |
Structure Activity Relationship Sar and Molecular Interaction Studies of Vanillyl Alcohol
Correlating Chemical Structure with Biological Activities
The biological activities of vanillyl alcohol are intrinsically linked to its chemical structure, characterized by a guaiacol (B22219) core (a benzene (B151609) ring with a hydroxyl and a methoxy (B1213986) group) and a hydroxymethyl group. This phenolic structure contributes to its antioxidant properties, as the hydroxyl group can donate a hydrogen atom to scavenge free radicals. nih.gov Studies on this compound and its glycoside, vanillyl β-D-glucoside, have highlighted the importance of the aglycone structure in their biological activities, such as antibacterial effects. beilstein-journals.org The presence and position of the hydroxyl and methoxy groups on the aromatic ring, along with the nature of the side chain (in this case, a hydroxymethyl group), influence its interactions with biological targets, including enzymes and cellular components. For instance, this compound has shown neuroprotective, antioxidant, and anti-inflammatory activity. researchgate.netnih.gov These effects are likely mediated through its ability to reduce oxidative stress and inhibit apoptotic pathways, as observed in toxin-induced dopaminergic cells. researchgate.netnih.gov
Computational Modeling and Molecular Docking Investigations
Computational modeling and molecular docking studies play a significant role in understanding how this compound interacts with target proteins at a molecular level. These techniques can predict binding affinities and identify key residues involved in the interaction. Such studies are vital in the field of predictive bioremediation, for example, in understanding the catalytic potential of enzymes like laccase in degrading lignin (B12514952) model compounds, including this compound. rsc.org Molecular docking simulations can help forecast the binding affinity of potential therapeutic agents, including this compound derivatives, with target proteins, such as viral proteins like hemagglutinin. biomedpharmajournal.org This computational approach allows for the in silico screening of compounds and the identification of promising candidates for further experimental validation. biomedpharmajournal.org
Design and Synthesis of this compound Derivatives for Enhanced Bioactivity
The structural features of this compound provide a basis for designing and synthesizing derivatives with potentially enhanced bioactivity, improved solubility, or altered pharmacokinetic properties. Research into this compound derivatives aims to identify compounds with improved efficacy and safety profiles for various therapeutic applications. ontosight.ai
Modification Strategies for Improved Efficacy and Safety
Modification strategies often involve altering the functional groups on the this compound structure. For example, esterification with fatty acids can increase its lipophilicity, which might improve its solubility in organic solvents and potentially enhance its absorption and distribution in biological systems. nih.gov Glycosylation, as seen with vanillyl β-D-glucoside, is another strategy that can increase water solubility and influence pharmacological properties, potentially reducing toxicity. beilstein-journals.org Introducing amino groups or other linkers can also lead to derivatives with modified interactions with biological molecules. ontosight.ai These modifications are guided by the understanding that even slight changes in chemical structure can significantly impact biological activity. ontosight.ai
Characterization of Novel Derivatives with Pharmacological Relevance
Novel this compound derivatives are characterized to determine their chemical properties, stability, and biological activities. Studies have explored the synthesis and characterization of derivatives with potential antibacterial and antioxidant properties. nih.govjddtonline.info For instance, caprylic acid vanillyl ester (CAVE) and butyric acid vanillyl ester (BAVE), synthesized through lipase-mediated transesterification, demonstrated radical scavenging activity. nih.gov The characterization of these derivatives involves various analytical techniques to confirm their structure and purity, followed by in vitro and in vivo assays to evaluate their pharmacological relevance. ontosight.ai Research also focuses on the synthesis of more complex structures, such as 2-aryl thiazolines derived from 4-hydroxybenzaldehydes using this compound oxidases, highlighting the use of enzymatic methods in creating novel bioactive compounds. pku.edu.cn
Enzymatic Catalysis and Substrate Specificity (e.g., this compound Oxidase (VAO))
This compound is a substrate for certain enzymes, notably this compound Oxidase (VAO). VAO is a flavoprotein involved in the biodegradation of lignin-derived aromatic compounds and is known for its versatile catalytic activity on a range of phenolic substrates. scispace.comresearchgate.net VAO catalyzes the oxidation of this compound to vanillin (B372448), with the concomitant reduction of molecular oxygen to hydrogen peroxide. scispace.com The enzyme exhibits substrate specificity, acting on 4-hydroxybenzyl alcohols, 4-hydroxybenzylamines, and 4-(methoxymethyl)phenols. nih.gov While this compound and 4-hydroxybenzyl alcohol are noted as substrates, VAO is most active with 4-allylphenols like chavicol and eugenol (B1671780), converting them to 4-hydroxycinnamyl alcohols. nih.gov The catalytic mechanism involves the formation of a p-quinone methide intermediate. scispace.com
Enantioselectivity and Substrate Scope of Related Enzymes
This compound serves as a substrate for several enzymes, most notably this compound oxidase (VAO), a flavoprotein found in microorganisms like Penicillium simplicissimum. VAO is a well-characterized enzyme within the VAO/PCMH flavoprotein family, known for its versatile biocatalytic capabilities on a range of phenolic compounds. researchgate.netresearchgate.netebi.ac.uknih.gov While this compound is one substrate, the enzyme's physiological substrate is suggested to be 4-(methoxymethyl)phenol, which induces VAO expression. ebi.ac.ukplos.org
VAO catalyzes the oxidation of this compound to vanillin. nih.govgenome.jpsci-hub.se However, its substrate scope extends beyond this compound and includes a variety of para-substituted phenols. researchgate.netresearchgate.netebi.ac.ukplos.orggenome.jpsci-hub.se These substrates can undergo various reactions catalyzed by VAO, such as oxidation, deamination, demethylation, dehydrogenation, and hydroxylation. researchgate.net
A key aspect of VAO and related enzymes is their enantioselectivity, particularly in the hydroxylation of 4-alkylphenols. VAO from Penicillium simplicissimum can catalyze the enantioselective hydroxylation of 4-alkylphenols at the Cα position, predominantly yielding the (R)-enantiomer of the corresponding alcohol with high enantiomeric excess (ee). researchgate.netsci-hub.sewur.nl For instance, the hydroxylation of 4-ethylphenol (B45693), 4-propylphenol, and 2-methoxy-4-propylphenol (B1219966) by VAO has been shown to produce the (R)-enantiomers of the resulting 1-(4'-hydroxyphenyl)alcohols with reported ee values of 94% for the R-enantiomers. sci-hub.se This stereospecificity is suggested to be linked to the active site residue Asp170. researchgate.net
The substrate scope of VAO includes a broad spectrum of para-substituted phenols. nih.gov Studies have investigated the catalytic efficiency (kcat) of VAO and related enzymes, such as 4-ethylphenol oxidase (Gc4EO) from Gulosibacter chungangensis, on various substrates. While Gc4EO showed high activity towards 4-ethylphenol, it also exhibited good specific activities towards this compound, 5-indanol, 4-ethyl guaiacol, and eugenol. nih.gov
Enzyme engineering has been employed to modify the substrate specificity and stereoselectivity of VAO. nih.govproquest.commdpi.com Variants of VAO have been developed with altered properties, demonstrating the potential to tailor these enzymes for specific biocatalytic applications, including the production of enantiopure compounds. proquest.commdpi.com For example, a VAO variant (F454Y) was explored for the transformation of intermediates, including this compound, to vanillin in an enzyme cascade synthesis. semanticscholar.org
Related alcohol oxidases, such as choline (B1196258) oxidase and cholesterol oxidase, have also been engineered to expand their substrate scope. engconfintl.org Engineered choline oxidase variants showed increased activity towards various primary alcohols, including benzylic alcohols like this compound. engconfintl.org Alditol oxidase (AldO) from Streptomyces coelicolor is another flavoprotein oxidase with a relaxed substrate specificity and excellent enantioselectivity, although its primary activity is with alditols, it also acts on a range of aliphatic and aromatic alcohols, including 1,2-diols, showing a preference for the (R)-enantiomer in the oxidation of 1-phenyl-1,2-ethanediol. capes.gov.br
The substrate tolerance of alcohol oxidases, including those in the VAO family, is a subject of ongoing research to facilitate their selection for biocatalytic applications. nih.gov These enzymes offer advantages such as not requiring expensive nicotinamide (B372718) cofactors and catalyzing irreversible reactions, although the production of hydrogen peroxide needs to be managed, often by co-expressing catalase. engconfintl.orgnih.gov
The table below summarizes some of the substrates and their interactions with VAO and related enzymes, highlighting the diverse substrate scope and enantioselective capabilities observed.
Applications and Valorization of Vanillyl Alcohol Beyond Direct Biological Activity
Role as an Intermediate in Organic Synthesis
Vanillyl alcohol serves as a key intermediate in the synthesis of various valuable aromatic compounds. researchgate.netlookchem.com
Precursor for Vanillin (B372448) Production
This compound can be oxidized to produce vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring compound. rsc.orgresearchgate.netwur.nlresearchgate.netplos.org This conversion can be achieved through various chemical and enzymatic methods. For instance, this compound oxidase (VAO) is an enzyme capable of catalyzing the oxidation of this compound to vanillin. wur.nlresearchgate.netplos.orgnih.govwur.nl The production of vanillin from lignin-derived this compound is an area of significant research interest due to the abundance of renewable lignin (B12514952). rsc.orgresearchgate.net
Building Block for Value-Added Aromatic Compounds (e.g., Vanillic Acid)
Beyond vanillin, this compound can be transformed into other valuable aromatic chemicals, notably vanillic acid (4-hydroxy-3-methoxybenzoic acid). rsc.orgrsc.orgresearchgate.net Vanillic acid itself is a versatile building block for the synthesis of various products, including flavorants, odorants, surfactants, and bio-based plasticizers. rsc.orgrsc.orgresearchgate.net Selective oxidation protocols have been developed for the efficient conversion of this compound to vanillic acid. rsc.orgrsc.orgresearchgate.netresearchgate.net
Synthesis of Bio-Based Polymers and Materials
This compound is increasingly utilized as a bio-based building block for the synthesis of sustainable polymers and materials, offering an alternative to petroleum-based products. nih.govacs.orgacs.orgresearchgate.netacs.orgspecificpolymers.comresearchgate.netacs.org
Thermoplastic Polyesters and Bio-Based Plasticizers
This compound derivatives, such as vanillic acid derived from its oxidation, have been used in the synthesis of thermoplastic polyesters. rsc.orgacs.orgresearchgate.net These bio-based polyesters can exhibit good thermal stability and improved mechanical properties. rsc.org Furthermore, vanillic diesters synthesized from vanillic acid have shown promise as effective bio-based plasticizers for materials like poly(vinyl chloride) (PVC), offering a sustainable alternative to traditional phthalate (B1215562) plasticizers. rsc.org
Research has explored the synthesis of polyesters from vanillin-derived diols, including this compound, demonstrating their potential as sustainable polymer materials. nih.gov The thermal properties of these polyesters can be influenced by the structure of the monomers used. nih.gov
Here is an example of thermal stability data for polyesters prepared from a vanillin-based diol and this compound with various acyl chlorides: nih.gov
| Polyester (B1180765) | 5% Mass Loss Temperature (°C) |
| PE-1 | 153 |
| PE-2 | 214 |
| PE-3 | 257 |
| PE-4 | 264 |
Polyurethane Coatings and Epoxy Thermosets
This compound and its derivatives are employed in the development of bio-based polyurethane coatings and epoxy thermosets. rsc.orgacs.orgresearchgate.netacs.orgspecificpolymers.comresearchgate.netacs.orgmdpi.comspecificpolymers.com Vanillic acid, derived from this compound, has been used for the development of bio-based polyurethane coatings with high biomass content, enhanced thermal stability, and good adhesion performance. rsc.org
Bio-based epoxy resins have been synthesized from this compound, offering a renewable alternative to conventional petroleum-based epoxy resins like diglycidyl ether bisphenol A (DGEBA). acs.orgresearchgate.netacs.orgresearchgate.net These this compound-based epoxy thermosets can exhibit high mechanical properties, including tensile strength and modulus, potentially surpassing those of some petroleum-based counterparts. researchgate.netresearchgate.net Studies have also investigated the curing behavior and thermomechanical performance of these bioepoxy resins, highlighting the influence of the curing agent on the properties of the resulting thermoset. researchgate.net Reinforcement with materials like lignin-containing cellulose (B213188) nanofibrils can further enhance the mechanical performance of this compound-based epoxy resins. acs.orgacs.org
Here is a comparison of mechanical properties for a this compound-based epoxy thermoset (m&dVAE-DDM) and a petroleum-based epoxy (DGEBA-DDM): researchgate.net
| Property | m&dVAE-DDM | DGEBA-DDM |
| Tensile Strength (MPa) | 124.0 ± 8.43 | - |
| Tensile Modulus (GPa) | 2.88 ± 0.35 | - |
| Adhesion Shear Strength (MPa) | 19.16 ± 0.58 | Lower |
Note: Specific values for DGEBA-DDM were not provided in the source for direct comparison, but the text indicates lower adhesion shear strength. researchgate.net
This compound diacrylate, a monomer synthesized from this compound, is also of interest for the synthesis of thermoset materials through processes like thermal or photocuring. specificpolymers.com
Functional Food Ingredients and Natural Preservatives
This compound is recognized for its potential as a functional food ingredient and a natural preservative. researchgate.netbiosynth.com It possesses antioxidant and antimicrobial properties, which contribute to its value in food applications. researchgate.netbiosynth.com this compound has demonstrated antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria. biosynth.com It can also exhibit synergistic effects with other compounds, such as eugenol (B1671780), in terms of antimicrobial activity. biosynth.com this compound's antioxidant activity is also a beneficial property for its use in food systems. researchgate.net Derivatives of this compound, such as vanillyl propionate (B1217596) and vanillyl hexanoate, have been synthesized and evaluated for their effectiveness as preservatives, showing broad antimicrobial activity and antioxidant capacity. researchgate.net
Research in Fragrance and Cosmetic Formulations
This compound plays a notable role in the fragrance and cosmetic industries, extending beyond its direct biological activities. Its application in these sectors is primarily driven by its olfactory properties and its potential as a precursor for synthesizing valuable derivatives used in various formulations.
This compound is incorporated into perfumes and cosmetics, valued for its pleasant aroma thegoodscentscompany.com. It contributes a creamy type odor, making it a functional ingredient in fragrance compositions fragranceu.com. Research indicates that this compound possesses a vanillin-like odor profile and exhibits chemical stability, which is advantageous in fragrance applications nih.gov. It is also utilized in the synthesis of various fragrances and perfumes uni.lu.
Beyond its direct use as a scent component, this compound serves as a key building block for synthesizing derivatives with specific functional properties in cosmetics. One significant application area is the development of warming agents. This compound ether derivatives, particularly vanillyl butyl ether, have been investigated as alternative, milder warming agents for personal care products 36.112.18google.com. These derivatives are explored to provide a warming sensation with potentially less irritation compared to traditional compounds like capsaicin (B1668287) 36.112.18google.com. Vanillyl butyl ether, derived from this compound, functions as a warming agent in personal care products, in addition to acting as a hair conditioning, masking, oral care, and skin conditioning agent thegoodscentscompany.com.
Furthermore, research is exploring this compound derivatives for their potential as preservatives in cosmetic formulations. Studies have synthesized this compound esters, such as vanillyl propionate and caprylic acid vanillyl ester (CAVE), and evaluated their antimicrobial and antioxidant properties chem960.comsigmaaldrich.com. These investigations aim to develop plant-based preservatives that offer effective protection against microbial spoilage while exhibiting biocompatibility sigmaaldrich.com. For instance, caprylic acid vanillyl ester has demonstrated both antioxidant and antibacterial activities against certain food spoilage bacteria, suggesting its potential as a bi-functional ingredient in the cosmetics industry chem960.com.
Advanced Analytical and Methodological Approaches in Vanillyl Alcohol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.govjournalagent.com Various chromatographic methods are employed to analyze vanillyl alcohol in diverse matrices, from biological samples to food and beverage products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized for the analysis of this compound, particularly for samples that are non-volatile or thermally unstable. nih.gov Reverse-phase (RP) HPLC is a common approach, often employing C18 columns. researchgate.netmdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, which may be acidified with phosphoric or formic acid. researchgate.netsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, with monitoring at specific wavelengths like 230 nm or 280 nm. researchgate.netmdpi.com For instance, a simple and rapid HPLC method for determining vanillin (B372448) (a closely related compound) in vanilla extracts uses a Nucleosil C18 column with a water and methanol (40:60) mobile phase, achieving a short retention time. researchgate.net
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds and is frequently used for this compound determination. journalagent.comfishersci.com It is often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification. researchgate.net GC-MS analysis provides detailed structural information, confirming the identity of the compound. researchgate.net Applications include the analysis of this compound in herb liqueurs and processed lignin (B12514952) samples.
Below is an interactive table summarizing various chromatographic methods used in this compound analysis.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application Example | Reference |
|---|---|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Mass Spectrometry (MS) compatible | General analysis and preparative separation | sielc.com |
| HPLC | Zorbax Eclipse Plus C-18 | Acetonitrile/buffer (20 mM Na₂HPO₄, pH 1.8) (30:70, v/v) | UV (230 nm) | Analysis of vanillyl butyl ether in cosmetics | mdpi.com |
| GC-FID / GC-MS | Not specified | Not specified | Flame Ionization Detection / Mass Spectrometry | Determination in herb liqueurs | |
| UHPSFC-QTOF-MS | Not specified | Supercritical Fluid | Quadrupole Time-of-Flight Mass Spectrometry | Analysis in processed lignin samples | |
| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry with ESI | Analysis in aqueous extracts of sesame oil |
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to confirm the molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are critical for mapping the carbon-hydrogen framework of this compound. The ¹H NMR spectrum typically shows distinct signals for the aromatic protons, the hydroxymethyl protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. chemicalbook.comresearchgate.net For example, in a DMSO-d6 solvent, characteristic shifts are observed for these protons. nih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the aromatic carbons, the hydroxymethyl carbon, and the methoxy carbon. nih.gov
| Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | DMSO-d6 | ~3.75 (OCH₃), ~4.38 (CH₂), ~5.02 (OH-alcohol), ~6.7-6.9 (Aromatic H), ~8.79 (OH-phenol) | nih.gov |
| ¹³C NMR | CDCl₃ | ~55.9 (OCH₃), ~65.5 (CH₂), ~110.0, ~114.3, ~120.3 (Aromatic CH), ~133.0, ~145.3, ~146.7 (Aromatic C) | nih.gov |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak corresponding to its molecular weight (154.16 g/mol ) is observed. nih.govchemicalbook.com Techniques like GC-MS with electron ionization (EI) are commonly used, where the fragmentation pattern serves as a chemical fingerprint for identification. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. slideplayer.comresearchgate.net Other key absorptions include C-H stretches for the aromatic ring and the methoxy group, and C=C stretching vibrations for the aromatic ring. slideplayer.com A significant feature distinguishing this compound from its precursor, vanillin, is the absence of the strong C=O stretching absorption around 1700 cm⁻¹ (characteristic of the aldehyde group in vanillin) and the appearance of the alcoholic O-H group absorption. slideplayer.comchegg.com
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| O-H (Alcohol & Phenol) | 3200 - 3600 (broad) | Stretching | slideplayer.com |
| C-H (Aromatic) | 3000 - 3100 | Stretching | slideplayer.com |
| C-H (Aliphatic - OCH₃, CH₂) | 2850 - 2960 | Stretching | slideplayer.com |
| C=C (Aromatic) | 1450 - 1600 | Stretching | slideplayer.com |
| C-O (Alcohol & Ether) | 1050 - 1250 | Stretching | slideplayer.com |
In Vitro and In Vivo Assay Development for Biological Activity Assessment
The biological activities of this compound, particularly its antioxidant properties, have been investigated using a variety of in vitro and in vivo assays. targetmol.com These assays are crucial for understanding its potential health benefits.
In Vitro Assays: Several cell-free and cell-based assays have been developed to evaluate the antioxidant capacity of this compound. These often compare its activity to related compounds like vanillin and ethyl vanillin.
Radical Scavenging Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation-scavenging assay are commonly used. tandfonline.comnih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to quench peroxyl radicals, which are relevant to lipid peroxidation in vivo. tandfonline.comtandfonline.com Studies have shown that while this compound's activity is superior in some model radical assays, vanillin and ethyl vanillin exhibit stronger effects in the ORAC assay. tandfonline.comnih.gov
Oxidative Hemolysis Inhibition Assay (OxHLIA): This assay assesses the ability of an antioxidant to protect red blood cells from hemolysis induced by free radicals. tandfonline.com
| Assay Type | Assay Name | Principle | Comparative Finding for this compound | Reference |
|---|---|---|---|---|
| In Vitro | ABTS Radical Scavenging | Measures ability to scavenge the ABTS radical cation. | Superior activity compared to ethyl vanillin and vanillin in some model radical assays. | tandfonline.com |
| In Vitro | DPPH Radical Scavenging | Measures ability to scavenge the stable DPPH free radical. | Activity has been compared with its ester, vanillyl hexanoate, and BHT. | researchgate.net |
| In Vitro | ORAC Assay | Measures peroxyl radical scavenging capacity. | Less potent than ethyl vanillin and vanillin. | tandfonline.comnih.gov |
| In Vivo | Plasma Antioxidant Activity | Measures total antioxidant capacity in plasma after oral administration in animal models. | Used to assess the systemic antioxidant effects of related vanilloids. | tandfonline.comnih.gov |
Omics Technologies in Biosynthesis Pathway Elucidation
The development of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of metabolic pathways. omu.edu.trfao.org These approaches are instrumental in elucidating and engineering the biosynthesis of this compound.
The biosynthesis of this compound is intrinsically linked to the metabolic pathways of vanillin and other phenolic compounds. researchgate.net In many microorganisms, this compound is a product of vanillin reduction, a detoxification process. researchgate.net
Genomics and Transcriptomics: These technologies allow for the identification of genes and the analysis of their expression levels related to this compound biosynthesis. For instance, the gene encoding vanillyl-alcohol oxidase (VAO), a flavoenzyme that can catalyze the conversion of creosol to this compound and then to vanillin, has been a subject of study and mutagenesis to improve catalytic efficiency. nih.gov
Proteomics: This involves the large-scale study of proteins, the functional products of genes. Proteomic analysis can identify the specific enzymes, such as reductases, that are upregulated in the presence of vanillin and are responsible for its conversion to the less toxic this compound. researchgate.net
Metabolomics: This is the comprehensive analysis of metabolites in a biological system. LC-MS-based metabolomics is used to map the metabolic changes during processes like the curing of vanilla beans, helping to reveal the complex network of reactions leading to the formation of this compound and other flavor compounds. researchgate.net
Synthetic Biology and Pathway Engineering: The insights gained from omics studies have enabled the construction of artificial biosynthetic pathways. Researchers have successfully established a novel pathway for the de novo biosynthesis of this compound from simple carbon sources in Escherichia coli. nih.gov This pathway utilizes three key heterologous enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT). nih.gov Further optimization of such pathways using modular and coculture engineering strategies continues to improve production efficiency. nih.gov
Future Research Directions and Translational Perspectives
Deeper Elucidation of Molecular Mechanisms of Action
Vanillyl alcohol exhibits a range of biological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and anti-nociceptive effects. researchgate.netvumc.orgtargetmol.com Preclinical studies have shown that it can protect dopaminergic cells from toxin-induced apoptosis, a process relevant to neurodegenerative diseases like Parkinson's disease. The protective mechanism involves relieving oxidative stress and modulating the apoptotic process. Specifically, this compound attenuates the elevation of reactive oxygen species (ROS), decreases the Bax/Bcl-2 ratio, and inhibits poly (ADP-ribose) polymerase proteolysis in dopaminergic cells. researchgate.nettargetmol.com
Future research must delve deeper into these molecular pathways. Investigating its interaction with specific cellular targets, such as transcription factors (e.g., NF-κB) and signaling kinases involved in inflammation and cell survival, is crucial. Elucidating how its antioxidant properties translate into specific cell-signaling modulation will provide a more comprehensive understanding of its therapeutic potential.
| Radical Type | Concentrations Tested (mg/mL) | Scavenging Activity (%) | IC50 Value (mg/mL) |
|---|---|---|---|
| DPPH Radical | 0.03 - 1.0 | 38.42 - 81.10 | 0.04 |
| Alkyl Radical | 0.001 - 0.062 | 25.66 - 90.72 | 0.006 |
Development of Targeted Drug Delivery Systems for this compound and its Derivatives
The therapeutic efficacy of this compound could be significantly enhanced through the development of targeted drug delivery systems. While research on specific nanoformulations for this compound is still nascent, studies on the related compound vanillin (B372448) suggest that nanocarrier systems could increase stability, bioavailability, and bioactivity. nih.gov The application of nanotechnology in processes involving this compound has been explored in catalysis, where nanoparticles have been used for its chemical conversion. researchgate.netnih.gov This existing intersection with nanomaterials provides a foundation for developing drug delivery vehicles such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems could improve solubility, enable controlled release, and facilitate targeted delivery to specific tissues, such as the brain for neurodegenerative diseases, thereby maximizing therapeutic effects while minimizing potential systemic side effects.
Clinical Translation of Preclinical Findings for Therapeutic Applications
Translating the promising preclinical findings of this compound into clinical applications is a critical next step. The compound's neuroprotective properties, demonstrated in models of Parkinson's disease, present a strong case for its investigation as a potential therapeutic agent for neurodegenerative disorders. To date, the primary clinical investigation involving this compound has been in the context of smoking cessation, with the compound having been used in clinical trials for this purpose. drugbank.comnih.gov Future efforts should focus on designing and conducting rigorous clinical trials to evaluate its safety and efficacy for other conditions suggested by preclinical data, such as inflammatory disorders and neuropathic pain. Establishing a clear clinical pathway will be essential for its potential approval and use in mainstream medicine.
Scaling Up Sustainable Biotechnological Production for Industrial Feasibility
For this compound to be industrially feasible for large-scale applications beyond flavoring, sustainable and cost-effective production methods are necessary. Chemical synthesis routes exist, but biotechnology-based approaches are gaining favor due to growing consumer demand for natural products and concerns over environmental pollution from chemical processes. nih.gov Significant progress has been made in the microbial biosynthesis of this compound from simple carbon sources like glucose. nih.gov Coculture engineering in Escherichia coli has been a particularly effective strategy. nih.govnih.gov This approach has achieved titers as high as 3.89 g/L in fed-batch fermentation, representing the highest reported yields to date. nih.gov Another avenue involves the biotransformation of vanillin into this compound using yeast strains such as Cystobasidium laryngis. Future research should focus on optimizing these bioprocesses through metabolic engineering, enzyme evolution, and fermentation process optimization to improve yields, reduce costs, and make biotechnological production a commercially viable alternative to chemical synthesis.
| Organism | Strategy | Key Pathway/Enzyme | Reported Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Coculture Engineering | 3-Dehydroshikimate (3-DHS) Pathway | 3.89 g/L | nih.gov |
| Cystobasidium laryngis | Biotransformation | Reductase Activity on Vanillin | Not Quantified |
Exploration of Synergistic Effects in Complex Biological Systems
The potential for this compound to act synergistically with other therapeutic agents is a promising and underexplored area. Research on its parent compound, vanillin, has revealed potent synergistic effects when combined with synthetic antibiotics against multidrug-resistant (MDR) bacteria. nih.govnih.gov For instance, vanillin can enhance the efficacy of antibiotics like gentamicin (B1671437) and imipenem (B608078) against S. aureus and E. coli. nih.gov Furthermore, vanillin has been shown to synergistically potentiate the anticancer effects of chemotherapy drugs such as doxorubicin (B1662922) and cisplatin. nih.govumw.edu.pl Given the structural similarity, it is highly probable that this compound could exhibit similar synergistic properties. Future studies should investigate its combination with antibiotics to combat resistant infections and with anticancer drugs to potentially enhance efficacy or reduce required dosages, thereby mitigating toxicity.
Advanced Materials Science Applications and Polymer Development
This compound is emerging as a valuable renewable building block for the synthesis of advanced polymers. nih.gov It can be chemically modified into methacrylated derivatives, which are then polymerized through a free-radical process to create bio-based resins. targetmol.comnih.gov Research comparing polymers derived from this compound and vanillin shows that those from this compound possess superior thermomechanical properties. targetmol.comnih.gov Specifically, the high cross-linking density of polymers from methacrylated this compound results in a higher storage modulus, a higher glass transition temperature, and improved thermal resistance. targetmol.comnih.gov These characteristics, combined with its low viscosity, make methacrylated this compound a promising bio-based reactive diluent for use in unsaturated polyester (B1180765) resins and vinyl esters, potentially replacing petroleum-derived monomers like styrene. targetmol.com Further research should explore the full range of polymer architectures and composite materials that can be developed from this versatile bio-monomer.
| Property | Polymer from Methacrylated this compound | Polymer from Methacrylated Vanillin |
|---|---|---|
| Cross-linking Density | Higher | Lower |
| Storage Modulus | Higher | Lower |
| Glass Transition Temperature (Tg) | Higher | Lower |
| Thermal Resistance | Better | Lower |
Regulatory Science and Safety Assessment Frameworks for Novel Applications
As the applications for this compound expand beyond its traditional role as a food flavoring agent, robust regulatory and safety assessment frameworks are essential. As a flavor ingredient, this compound has undergone safety evaluations and is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA Number 3737). nih.gov It has also been assessed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA Number 886). nih.gov However, these assessments are specific to its use in food. For new therapeutic or material science applications, which may involve different routes of administration and higher exposure levels, comprehensive toxicological studies will be required. A modern regulatory science approach, incorporating in vitro and in silico methods alongside traditional animal studies, will be needed to develop a complete safety profile for these novel uses and to ensure consumer and environmental safety. nih.gov
Q & A
Basic: What experimental methods are used to synthesize vanillyl alcohol in academic research?
This compound is synthesized through three primary methodologies:
- Chemical reduction : Vanillin is reduced using sodium borohydride (NaBH₄) in alkaline aqueous conditions, yielding this compound with >90% efficiency. Reaction conditions (e.g., pH, temperature) are optimized to minimize side products like over-reduced derivatives .
- Catalytic oxidation : Copper-cerium mixed oxides (Cu₀.₁Ce₀.₉O₂−δ) enable aerobic oxidation of lignin-derived precursors (e.g., p-creosol) to this compound at 130°C under oxygen pressure, achieving 95% conversion in 12 hours .
- Biotransformation : Recombinant E. coli expressing 5-hydroxymethylfurfural oxidase (HMFO) or yeast strains like Cystobasidium laryngis reduce vanillin to this compound via NADPH-dependent reductases, with substrate loadings up to 10 mM .
Basic: How is the antioxidant activity of this compound derivatives evaluated?
Antioxidant assays are conducted in polar solvents (methanol, water-ethanol) to assess radical scavenging:
- DPPH assay : Measures IC₅₀ values for radical inhibition. This compound shows IC₅₀ ~46% in crocin bleaching assays, outperforming synthetic antioxidants like BHT (34%) .
- CUPRAC method : Quantifies Trolox Equivalents (TEV) via Cu²⁺ reduction. Vanillyl hexanoate, a lipophilic ester, exhibits TEV = 0.42, slightly lower than this compound (TEV = 0.50), due to reduced solubility in polar media .
- ROS suppression : In MPP⁺-induced neurotoxicity models, this compound reduces ROS levels by 40–60% in MN9D dopaminergic cells via Bax/Bcl-2 ratio modulation .
Advanced: What contradictions exist in catalytic pathways for this compound oxidation?
Conflicting data arise from divergent catalyst systems and reaction mechanisms:
- Flavin-dependent oxidases (VAO) : Rate-limiting steps differ between substrates. For p-creosol → this compound, the flavin N5 adduct decomposition is rate-limiting (k = 0.03 s⁻¹), whereas substrate reduction dominates in this compound → vanillin conversion (k = 0.12 s⁻¹) .
- Heterogeneous catalysts : Cu-Ce oxides achieve 95% this compound conversion in DMF at 20 bar O₂, but Fe complexes in deep eutectic solvents (DES) show superior recyclability (5 cycles, <5% efficiency loss) and lower E-factor (4.65) .
- Solvent polarity : Non-polar solvents (hexane) yield <20% conversion, while polar solvents (DMF) enhance solubility and reaction kinetics (100% conversion in 4 h) .
Advanced: How do enzyme engineering strategies improve this compound biosynthesis?
Key approaches include:
- Promiscuous enzyme utilization : Caffeate O-methyltransferase (COMT) methylates 3,4-dihydroxybenzyl alcohol to this compound with kcat = 0.097 s⁻¹, enabling de novo production in E. coli (240 mg/L) .
- Metabolic pathway modularization : Co-expression of pobA (hydroxylase) and car (reductase) with COMT optimizes flux from 4-hydroxybenzoate, reducing intermediate toxicity .
- Yeast strain engineering : Cystobasidium laryngis FMYD002 converts vanillin to this compound via NADPH-dependent reductases, achieving 98% yield in 48 h .
Basic: What analytical techniques validate this compound purity and structure?
- NMR spectroscopy : <sup>1</sup>H NMR (CDCl₃) identifies benzylic protons (δ 4.5 ppm) and aromatic protons (δ 6.8–7.0 ppm), with <sup>13</sup>C NMR confirming methoxy (δ 56 ppm) and hydroxyl groups .
- GC-MS : Retention time (RT = 12.3 min) and fragmentation patterns (m/z 154 [M]⁺, 137 [M−OH]⁺) distinguish this compound from vanillin .
- Isotope labeling : H₂<sup>18</sup>O incorporation in VAO-catalyzed reactions confirms water-derived oxygen in aldehyde products via mass spectrometry .
Advanced: How do hydrodeoxygenation (HDO) conditions influence this compound conversion?
- Catalyst selectivity : Palladium on SiO₂ selectively cleaves benzylic C–O bonds, converting this compound to creosol (70% yield), but exhibits lower activity compared to benzyl alcohol due to steric hindrance from methoxy groups .
- Reaction kinetics : Prolonged reaction times (>12 h) favor complete deoxygenation to ethylbenzene derivatives, but compete with polymerization side reactions .
- Pyrolysis pathways : At 500°C, this compound decomposes into phenolic fragments (e.g., guaiacol) or undergoes aromatization to benzene derivatives, depending on catalyst acidity .
Basic: What in vitro models demonstrate this compound’s neuroprotective effects?
- MPP⁺-induced neurotoxicity : this compound (10–50 µM) restores MN9D dopaminergic cell viability by 60–80% via ROS suppression (↓40%) and Bax/Bcl-2 ratio modulation (↓1.5-fold) .
- Anti-inflammatory assays : In murine carrageenan-induced air pouch models, this compound reduces neutrophil infiltration by 50% at 20 mg/kg doses .
Advanced: How are isotopic tracer studies applied to elucidate VAO mechanisms?
- <sup>18</sup>O labeling : Incubation with H₂<sup>18</sup>O confirms water-derived oxygen incorporation into vanillin during VAO-catalyzed oxidation, ruling out O₂ as the oxygen source .
- Stopped-flow spectroscopy : Anaerobic reduction rates (kred = 0.15 s⁻¹) and flavin re-oxidation kinetics (kox = 0.08 s⁻¹) are quantified at 355 nm and 393 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
